methyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex heterocyclic compound characterized by three key structural motifs:
Benzothiophene Core: A partially hydrogenated benzothiophene ring (4,5,6,7-tetrahydro-1-benzothiophene) forms the central scaffold, known for enhancing metabolic stability and enabling π-π stacking interactions with biological targets .
Amide-Linked Substituents: A butanamido bridge connects the benzothiophene core to the isoindole-dione group, while a methyl ester at the 3-position enhances solubility and modulates reactivity .
Its structural complexity suggests applications in medicinal chemistry, particularly in targeting proteins via dual hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
methyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-29-22(28)18-15-9-4-5-10-16(15)30-19(18)23-17(25)11-6-12-24-20(26)13-7-2-3-8-14(13)21(24)27/h2-3,7-8H,4-6,9-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSKPUPXLHDADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method involves the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindole with butanoyl chloride to form an intermediate, which is then reacted with a benzothiophene derivative under specific conditions to yield the final product .
Industrial Production Methods
This includes the use of automated reactors, controlled temperatures, and specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound's structure includes a benzothiophene core combined with isoindole derivatives, which contribute to its biological activity. The presence of the dioxo group and the tetrahydro-benzothiophene moiety enhances its potential as a pharmacological agent.
Anticancer Activity
Research has indicated that compounds similar to methyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
- Case Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Broad-Spectrum Efficacy : Preliminary studies suggest that it possesses activity against both gram-positive and gram-negative bacteria.
- Mechanism Insights : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Biological Mechanisms
Understanding the biological mechanisms underlying the efficacy of this compound is critical for its application in drug development:
Inhibition of Enzymatic Activity
Research indicates that this compound can inhibit key enzymes involved in tumor progression and microbial resistance. For example:
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Topoisomerase II | Competitive Inhibition | |
| β-lactamase | Noncompetitive Inhibition |
Toxicological Profile
While exploring its applications, it is also essential to consider the safety profile:
Safety Assessments
Toxicological studies have shown that:
- The compound exhibits low acute toxicity in animal models.
- Long-term exposure studies are ongoing to evaluate chronic toxicity and potential carcinogenic effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness arises from the synergistic combination of its structural elements. Below is a comparative analysis with structurally or functionally related compounds:
Benzothiophene Derivatives
| Compound Name | Key Structural Features | Biological Activity | Distinguishing Attributes |
|---|---|---|---|
| Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Bromobenzamido substituent | Anticancer, enzyme inhibition | Lacks isoindole-dione; bromine enhances electrophilicity. |
| Isopropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Free amino group | Antibacterial, kinase inhibition | Absence of amide/isoindole groups reduces hydrogen-bonding capacity. |
| Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Chloroacetyl substituent | Analgesic, anti-inflammatory | Chloroacetyl group increases reactivity but reduces stability compared to isoindole-dione. |
Isoindole-1,3-dione Derivatives
| Compound Name | Key Structural Features | Biological Activity | Distinguishing Attributes |
|---|---|---|---|
| Methyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzoate | Benzoate ester, methylbutanamido linker | Antifungal, protease inhibition | Benzene core instead of benzothiophene; reduced hydrophobic interactions. |
| Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate | Phenylthiophene core | Antiviral, receptor antagonism | Thiophene ring lacks hydrogenation, altering conformational flexibility. |
Amide-Linked Heterocycles
| Compound Name | Key Structural Features | Biological Activity | Distinguishing Attributes |
|---|---|---|---|
| Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Chloropyridine-carbonyl group | Antidiabetic, kinase modulation | Pyridine ring introduces basicity; lacks isoindole-dione’s planar rigidity. |
| 2-{[(4-butoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Sulfone and butoxyphenyl groups | Anti-inflammatory, COX-2 inhibition | Sulfone group enhances polarity but reduces membrane permeability. |
Key Research Findings and Uniqueness
- Structural Synergy : The integration of a hydrogenated benzothiophene (improved solubility), isoindole-dione (electron-deficient binding), and flexible amide linker enables multitarget engagement, a feature absent in simpler analogs .
- Biological Potential: While direct activity data for the target compound is unavailable, structurally related benzothiophenes and isoindole-diones exhibit anticancer, anti-inflammatory, and enzyme-inhibitory properties .
- Synthetic Challenges: The compound’s complexity necessitates precise control during amide coupling and esterification steps, contrasting with more straightforward syntheses of analogs like methyl 2-amino-4-ethyl-benzothiophene derivatives .
Biological Activity
Methyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on synthesizing the compound, its biological activities, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H24N2O5S
- Molecular Weight : 392.47 g/mol
The structural features include a benzothiophene core and an isoindole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Several studies have explored the anticancer potential of compounds featuring isoindole and benzothiophene structures. For example, a study highlighted the identification of a novel anticancer compound through screening drug libraries on multicellular spheroids . The findings suggest that compounds with these functionalities can induce apoptosis in cancer cells and inhibit tumor growth.
The proposed mechanisms of action for compounds related to this compound include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in microbial and cancer cells.
- Induction of oxidative stress : Many bioactive compounds induce oxidative stress in target cells leading to cell death.
Toxicity and Safety Profile
According to PubChem data, some related compounds exhibit harmful effects upon exposure . It is crucial to evaluate the toxicity of this compound through comprehensive toxicological studies.
Study 1: Antibacterial Efficacy
A study conducted on similar benzothiazine derivatives demonstrated significant antibacterial activity against Salmonella typhimurium and Staphylococcus aureus. The compounds were synthesized through various chemical reactions involving hydrazines and characterized using spectroscopic techniques .
Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, a library of compounds was screened against various cancer cell lines. Compounds exhibiting structural similarities to this compound showed promising results in inhibiting cell proliferation .
Q & A
Q. What protocols ensure reproducibility in multi-step syntheses across labs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
